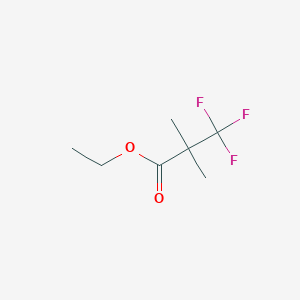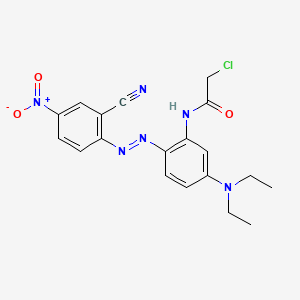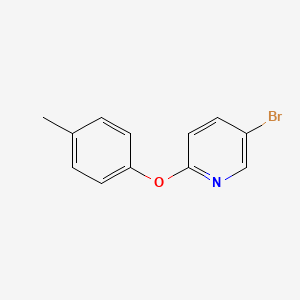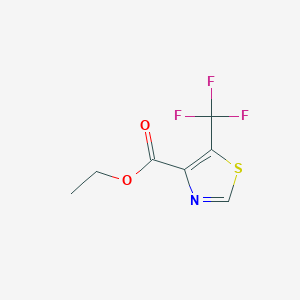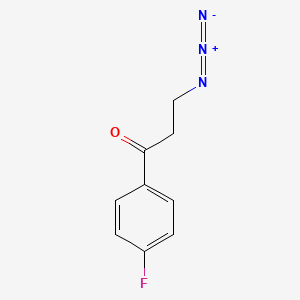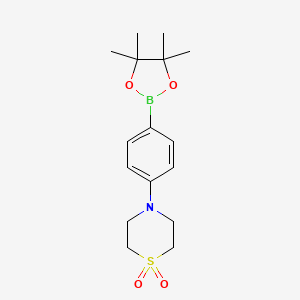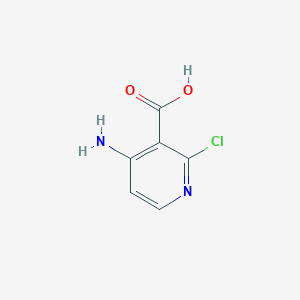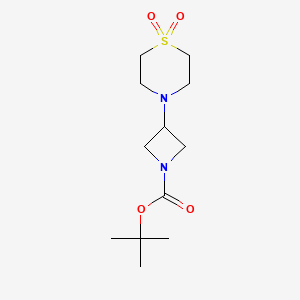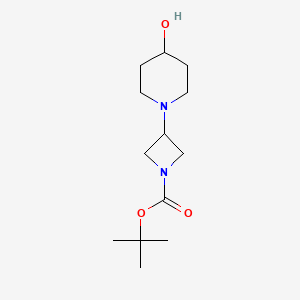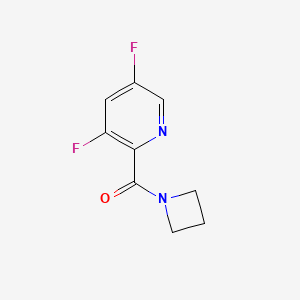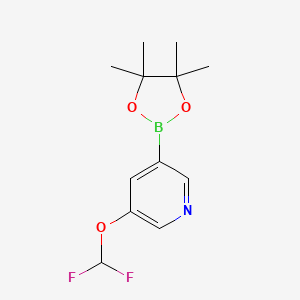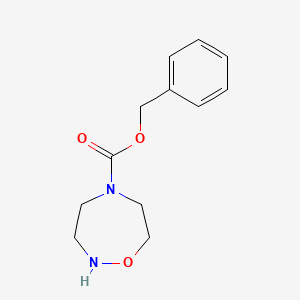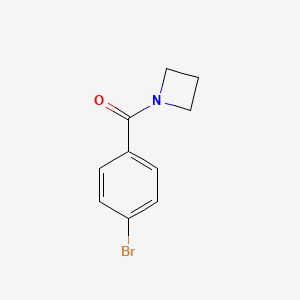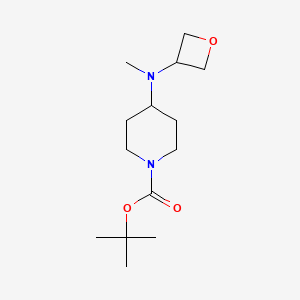
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” are not fully detailed in the search results. The molecular weight is reported to be 270.37 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis as a Key Intermediate
Tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate is synthesized as a key intermediate in various compounds. For example, it serves as an intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis involves acylation, sulfonation, and substitution steps, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Role in Anticancer Drug Intermediates
It is also an important intermediate for small molecule anticancer drugs. Various synthesis methods have been developed to create this compound efficiently, which is crucial for advancing cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Biological Activity in Compounds
Tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate forms part of the structure in biologically active compounds like crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate, along with its structural confirmation, highlights its role in medicinal chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Drug Synthesis
Nociceptin Antagonists Synthesis
An efficient synthesis method for this compound has been developed, serving as a useful intermediate in the synthesis of nociceptin antagonists. This showcases its utility in the field of neuropharmacology (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Development of Piperidine Derivatives
Its derivatives are used in synthesizing diverse piperidine derivatives, which are significant in pharmaceutical research. The synthesis involves reactions like allylation, demonstrating its versatility (Moskalenko & Boev, 2014).
Formation of Biologically Active Compounds
It plays a role in the formation of biologically active benzimidazole compounds, indicating its importance in the development of new therapeutic agents (Liu Ya-hu, 2010).
Chemical Properties and Structural Studies
Structural Analysis via X-ray Diffraction
Structural studies, such as X-ray diffraction, have been conducted on derivatives of tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate. These studies provide valuable insights into their molecular structure and potential applications in drug design (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Optimization for Industrial Application
Methods have been developed for the asymmetric synthesis of certain derivatives, highlighting the potential for industrial-scale production and application in proteinkinase inhibitor synthesis (Hao, Liu, Zhang, & Chen, 2011).
Metabolic Pathway Studies
Metabolic pathways involving tert-butyl derivatives have been studied, contributing to the understanding of drug metabolism and disposition. Such studies are crucial for the development of effective and safe pharmaceuticals (Prakash, Wang, O’Connell, Johnson, 2008).
Activation of SK Channels
Research on derivatives of tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate reveals their role in activating human small-conductance Ca2+-activated K+ channels, which is significant in neurological research (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).
Direcciones Futuras
The future directions for “tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” are not specified in the search results. Given its use in research , it may have potential applications in various fields of study, but without specific information, it’s difficult to predict future directions.
Propiedades
IUPAC Name |
tert-butyl 4-[methyl(oxetan-3-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-5-11(6-8-16)15(4)12-9-18-10-12/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCIRCLHTKTYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

